2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid
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Overview
Description
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid is a complex organic compound with a unique structure that combines a chromenyl moiety with a propanoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid typically involves multiple steps. One common method starts with the preparation of the chromenyl moiety, which is then linked to the propanoic acid derivative through a series of reactions. The key steps include:
Formation of the Chromenyl Moiety: This involves the condensation of appropriate starting materials under acidic or basic conditions to form the chromenyl ring.
Linking the Chromenyl Moiety to Propanoic Acid: This step involves the use of coupling reagents such as N,N’-carbonyldiimidazole to activate the carboxylic acid group, followed by the addition of the chromenyl moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials, such as photoactive polymers.
Mechanism of Action
The mechanism of action of 2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid involves its interaction with specific molecular targets and pathways. The chromenyl moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
- (3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
- 2-(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
Uniqueness
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid is unique due to its specific combination of a chromenyl moiety with a propanoic acid derivative. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H29NO6 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2S)-2-[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C22H29NO6/c1-5-6-7-8-9-18-13(2)17-11-10-16(12-19(17)29-22(18)27)28-15(4)20(24)23-14(3)21(25)26/h10-12,14-15H,5-9H2,1-4H3,(H,23,24)(H,25,26)/t14-,15?/m0/s1 |
InChI Key |
XIYMXSVLSYROPW-MLCCFXAWSA-N |
Isomeric SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OC(C)C(=O)N[C@@H](C)C(=O)O)OC1=O)C |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OC(C)C(=O)NC(C)C(=O)O)OC1=O)C |
Origin of Product |
United States |
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